molecular formula C19H24N4O4S B5652680 4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide

4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide

Cat. No. B5652680
M. Wt: 404.5 g/mol
InChI Key: FIUILSAZQSXYHM-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of molecules that typically exhibit a range of biological activities, including antioxidant, antitumor, and antimicrobial properties. Research on similar compounds focuses on the synthesis of novel derivatives and the evaluation of their biological activities, aiming to develop potent agents for therapeutic applications.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, including condensation and cyclocondensation, to introduce various functional groups into the core structure, enhancing the compound's biological activity. For instance, compounds with modifications in the piperidine and thiadiazole moieties have been synthesized to improve their pharmacological profile (Paulrasu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds typically employs X-ray crystallography, NMR, and DFT calculations. These methods allow for the determination of the compound's geometry, electronic properties, and the influence of different substituents on its reactivity and interactions with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include modifications that introduce or alter functional groups to explore their effect on biological activity. For example, the introduction of methoxy and methyl groups has been shown to significantly affect the compound's free radical scavenging effects (Paulrasu et al., 2014).

properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(4-methylthiadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12-18(28-22-21-12)11-20-19(25)14-4-5-16(17(10-14)26-3)27-15-6-8-23(9-7-15)13(2)24/h4-5,10,15H,6-9,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUILSAZQSXYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Acetylpiperidin-4-YL)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-YL)methyl]benzamide

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